4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
Description
4-Methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a pyrimidine derivative characterized by three distinct substituents:
- 4-Methyl group: Enhances lipophilicity and steric bulk.
- 6-Octahydrocyclopenta[c]pyrrol-2-yl group: A saturated bicyclic structure that imparts significant steric hindrance and conformational rigidity.
The bicyclic substituent likely requires specialized cyclization or coupling steps, which may involve transition metal catalysts or high-pressure conditions.
Potential applications of this compound include:
Properties
IUPAC Name |
2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-6-12(15-13(14-9)17-2)16-7-10-4-3-5-11(10)8-16/h6,10-11H,3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKBWWOYAKBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CC3CCCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine scaffold is constructed via cyclocondensation of thiourea with β-diketones. For example, reacting acetylacetone with thiourea in acidic ethanol yields 4-methyl-2-thiopyrimidine. Subsequent methylation with methyl iodide introduces the methylsulfanyl group:
Chlorination at position 6 using phosphorus oxychloride (POCl₃) under reflux furnishes the key intermediate:
Optimized Conditions :
Preparation of Octahydrocyclopenta[c]pyrrole
Cyclization Strategies
Octahydrocyclopenta[c]pyrrole is synthesized via intramolecular cyclization of appropriately substituted pyrrolidine precursors. One method involves:
-
Pyrrolidine Formation : Reductive amination of cyclopentanone with ammonia yields cyclopentylamine.
-
Ring Expansion : Treating cyclopentylamine with chloroformate derivatives induces strain, forming the bicyclic structure.
Key Data :
-
Catalyst: Palladium on carbon (Pd/C) for hydrogenation
-
Yield: 70–75%
Coupling of Pyrimidine and Bicyclic Amine
Nucleophilic Aromatic Substitution (SNAr)
The chlorine at position 6 of the pyrimidine undergoes displacement by octahydrocyclopenta[c]pyrrole under basic conditions:
Reaction Parameters :
-
Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or 1,4-dioxane
-
Temperature: 25–30°C (room temperature)
Example Protocol :
-
Combine 6-chloro-4-methyl-2-(methylsulfanyl)pyrimidine (1.0 equiv) and octahydrocyclopenta[c]pyrrole (1.2 equiv) in DCM.
-
Add TEA (2.0 equiv) and stir for 12–16 hours.
-
Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane).
Alternative Methods: Cross-Coupling Reactions
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers regioselectivity for challenging substrates:
Conditions :
-
Catalyst: Palladium acetate (Pd(OAc)₂)
-
Ligand: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: Toluene
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR : Peaks at δ 2.42 (s, 3H, CH₃), 3.12–3.45 (m, bicyclic CH₂), 6.05 (s, 1H, pyrimidine H-5).
Industrial-Scale Considerations
Continuous Flow Synthesis
Automated reactors improve reproducibility for large batches:
-
Residence Time: 30–60 minutes
-
Throughput: 1–5 kg/day
Waste Management
-
POCl₃ quench with ice-water minimizes hazardous waste.
-
Solvent recovery via distillation reduces environmental impact.
Challenges and Mitigation Strategies
Byproduct Formation
-
Di-substitution : Using excess pyrimidine (1:1.2 ratio) prevents over-alkylation.
-
Oxidation : Nitrogen atmosphere preserves sulfide functionality.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr | 85–89 | 97–99 | High |
| Buchwald-Hartwig | 65–75 | 95–98 | Moderate |
SNAr is preferred for cost-effectiveness, while cross-coupling suits sterically hindered substrates .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. The presence of the methylsulfanyl group in this compound enhances its interaction with biological targets involved in cancer pathways.
- Mechanism of Action : The compound may exert its antitumor effects through the inhibition of specific enzymes or receptors critical for tumor growth and proliferation. Preliminary research suggests that similar pyrimidine derivatives show promise in inhibiting tumor cell lines, indicating potential for development into effective anticancer agents.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activity, making it a candidate for the development of new antibiotics or antifungal agents. Studies focusing on the interaction of this compound with microbial enzymes could provide insights into its efficacy against various pathogens.
Organic Synthesis
4-Methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine can serve as a versatile scaffold for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to modify its structure to enhance specific properties or biological activities.
Biological Studies
This compound can be utilized in biological studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors. Its unique substituents may influence binding affinity and specificity, making it valuable for pharmacological research.
Mechanism of Action
The mechanism of action of 4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key features of the target compound with structurally related pyrimidine derivatives:
*Molecular weight calculated based on formula C12H21N3S.
Research Findings
- Coordination Chemistry : The Ev2 ligand forms a copper(I) complex with elongated Cu-S bonds (2.5621 Å), suggesting weaker interactions compared to typical Cu-S distances (~2.3 Å). This structural flexibility enables helical chain formation . The target compound’s methylsulfanyl group may exhibit similar coordination behavior, but its bicyclic substituent could limit accessibility.
- Biological Relevance : The Ev4 compound’s ester group may improve membrane permeability compared to the target compound’s hydrophobic bicyclic group .
Data Tables
Table 1: Structural Comparison of Pyrimidine Derivatives
| Feature | Target Compound | 4-Methyl-2-(methylsulfanyl)pyrimidine | Ev2 Ligand | Ev4 Compound |
|---|---|---|---|---|
| Substituent Complexity | High (bicyclic group) | Low | Moderate (pyridyl-S) | Moderate (ester group) |
| Coordination Potential | Moderate (MeS group) | High | High (Cu-S interaction) | Low |
| Solubility | Likely low (hydrophobic) | Moderate | Low (polymer structure) | Moderate (ester hydrophilicity) |
Table 2: Key Research Insights
Biological Activity
4-Methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a heterocyclic compound with a molecular formula of and a molecular weight of approximately 249.38 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial applications.
Chemical Structure
The compound features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and an octahydrocyclopenta[c]pyrrol-2-yl moiety. This unique structure contributes to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. The presence of the methylsulfanyl group in this compound enhances its interaction with biological targets involved in cancer pathways.
- Mechanism of Action : The compound may exert its antitumor effects through the inhibition of specific enzymes or receptors that are critical for tumor growth and proliferation.
- Case Studies : Research has demonstrated that similar pyrimidine derivatives show promise in inhibiting tumor cell lines, suggesting that this compound could potentially be developed into an effective anticancer agent .
Antimicrobial Activity
The compound also displays notable antimicrobial properties, particularly against Gram-positive bacteria.
- In Vitro Studies : Preliminary tests have shown that the compound can inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent.
- Comparison with Other Compounds : When compared to other pyrimidine derivatives, this compound's unique structure may contribute to enhanced efficacy against resistant bacterial strains .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent.
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Metabolism | Hepatic |
| Toxicity | Low (preliminary findings) |
Computational Predictions
In silico studies using computational models such as SuperPred and SwissADME have been employed to predict the biological activity of this compound based on its chemical structure.
- ADME Properties : These studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for drug development.
- Biological Activity Predictions : Virtual screening indicates potential for various biological activities including antidiabetic and antihypertensive effects, aligning with findings from structural activity relationship (SAR) studies .
Q & A
Q. What are the key synthetic routes for preparing 4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1 : Introduction of the methylsulfanyl group via reaction of a pyrimidine precursor with methanethiol under basic conditions.
- Step 2 : Coupling the octahydrocyclopenta[c]pyrrole moiety using palladium-catalyzed cross-coupling or SNAr (nucleophilic aromatic substitution) reactions.
- Step 3 : Final purification via column chromatography or recrystallization.
Critical Parameters : - Catalysts : Pd(PPh₃)₄ for cross-coupling enhances regioselectivity .
- Temperature : Elevated temperatures (~80°C) improve reaction kinetics but may lead to side products like sulfoxides if oxidizing agents are present .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitutions .
Q. How is the structure of this compound validated, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry of the octahydrocyclopenta[c]pyrrole group. For instance, characteristic shifts for methylsulfanyl (~δ 2.5 ppm) and pyrimidine protons (~δ 8.0–8.5 ppm) are observed .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, especially for the bicyclic pyrrole moiety .
Q. What are the preliminary biological screening approaches for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assay) .
- Cellular Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
- Molecular Docking : Predict binding affinity to targets like ATP-binding pockets using software (AutoDock Vina) .
Advanced Research Questions
Q. How can experimental design be optimized to resolve contradictions in biological activity data?
Case Study : Conflicting IC₅₀ values in cytotoxicity assays may arise from:
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid precipitation .
- Cell Line Variability : Validate across multiple lines (e.g., HeLa, MCF-7) and include positive controls (e.g., doxorubicin) .
- Off-Target Effects : Combine with siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?
- Substitution Pattern Analysis : Compare analogs with varying substituents (e.g., replacing methylsulfanyl with methoxy or halogens) to assess impacts on potency .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) and hydrophobic regions (e.g., cyclopentane ring) using software like Schrödinger .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Q. How can reaction scalability challenges be addressed for multi-step syntheses?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions in coupling steps .
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
- Process Analytical Technology (PAT) : In-line FTIR or HPLC monitors reaction progress and intermediates .
Q. What computational methods are suitable for predicting metabolic stability and toxicity?
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate permeability (LogP), cytochrome P450 interactions, and hERG liability .
- Metabolite Identification : Simulate Phase I/II metabolism with software like MetaSite .
- Toxicity Profiling : Leverage Tox21 or ChEMBL databases to cross-reference structural alerts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
